![molecular formula C12H17ClN2O4 B554411 Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride CAS No. 35761-27-4](/img/structure/B554411.png)

Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride

Übersicht

Beschreibung

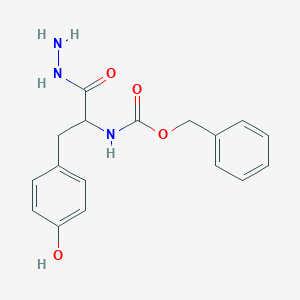

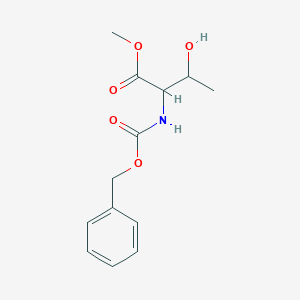

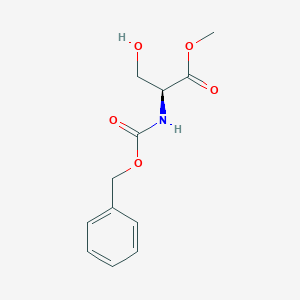

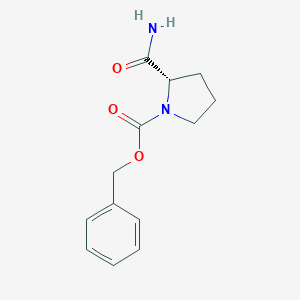

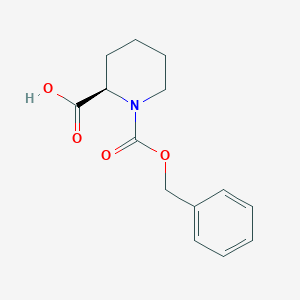

“Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O4 . It is also known as “Methyl 2- (S)- amino-3-aminopropionate, hydrochloride” or "3-Amino-N- [ (phenylmethoxy)carbonyl]-L-alanine methyl ester hydrochloride" .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H16N2O4.ClH/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H/t10-;/m0./s1 . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound has a molecular weight of 288.73 . It is a solid at room temperature . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .Wissenschaftliche Forschungsanwendungen

Polymer Science and Materials

- Synthesis of Polyesters with Amino Acid Moieties : A study explored the synthesis of polyesters and copolyesters incorporating amino acid moieties in the main chain, utilizing derivatives of amino acids for polymer preparation. This approach aims to create polymers with specific functionalities and biocompatibility Wang & Nakamura, 1994.

- Development of Thermostabilizers for Polypropylene : Research into the synthesis of certain amine compounds, including derivatives of amino propionates, has led to the development of novel thermostabilizers for polypropylene, highlighting the role of these compounds in improving the heat stability of polymers Aghamali̇yev et al., 2018.

Medicinal Chemistry and Biochemistry

- Selective Protection and Modification of Amino Acids : The selective protection of amino acids, such as 2,3-diaminopropionic acid, to yield specific esters and hydrochlorides demonstrates the compound's utility in synthetic and medicinal chemistry for developing pharmaceuticals Egbertson et al., 1993.

- Synthesis of Bifunctional Amidination Reagents : Methyl 4-hydroxy-3-nitrobenzimidate hydrochloride has been presented as a novel amidination reagent, derived from similar compounds, showcasing its application in protein modification and potentially in drug development Müller & Pfleiderer, 1978.

Enzymatic Studies and Biological Applications

- Study on Antitumor and Bacterial Activity : N-Methyl-bis (3-mesyloxypropyl)amine hydrochloride, related to the compound , has been utilized as an antitumor drug and studied for its effects on bacteria, specifically Bacillus subtilis, indicating its potential in antibiotic development Shimi & Shoukry, 1975.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Wirkmechanismus

Target of Action

It is known to be an important building block used for the synthesis of peptides containing dap residues .

Mode of Action

As a building block in peptide synthesis, it likely interacts with its targets to form peptide bonds, contributing to the structure and function of the resulting peptides .

Result of Action

As a building block in peptide synthesis, its primary role would be contributing to the formation of peptides, which could have various effects depending on the specific peptides being synthesized .

Action Environment

The compound is recommended to be stored in an inert atmosphere at 2-8°C . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and atmospheric composition .

Eigenschaften

IUPAC Name |

methyl (2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4.ClH/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOFLUKZNNTGBC-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548520 | |

| Record name | Methyl 3-amino-N-[(benzyloxy)carbonyl]-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride | |

CAS RN |

35761-27-4 | |

| Record name | L-Alanine, 3-amino-N-[(phenylmethoxy)carbonyl]-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35761-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-((phenylmethoxy)carbonyl)-L-alanine methyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035761274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-amino-N-[(benzyloxy)carbonyl]-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-N-((PHENYLMETHOXY)CARBONYL)-L-ALANINE METHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NKW3MQF65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.